Tert-butyl 2-chloropyrimidine-4-carboxylate

Vue d'ensemble

Description

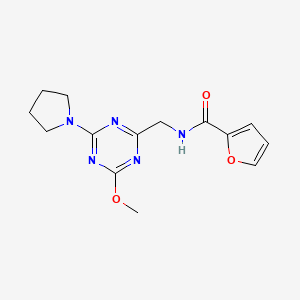

Tert-butyl 2-chloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H11ClN2O2 . It is a white to off-white solid and is used in various research applications .

Synthesis Analysis

The synthesis of Tert-butyl 2-chloropyrimidine-4-carboxylate involves the reaction of 2-chloropyrimidine-4-carboxylic acid with pyridine and p-toluenesulfonyl chloride in tert-butanol under an inert atmosphere . The reaction mixture is stirred at room temperature for 16 hours, then neutralized with saturated aqueous sodium bicarbonate . After concentration in vacuo, water is added to give a precipitate which is filtered and dried by lyophilization to yield the product .Molecular Structure Analysis

The molecular structure of Tert-butyl 2-chloropyrimidine-4-carboxylate is represented by the InChI code 1S/C9H11ClN2O2/c1-9(2,3)14-7(13)6-4-5-11-8(10)12-6/h4-5H,1-3H3 . The molecular weight of the compound is 214.65 g/mol .Physical And Chemical Properties Analysis

Tert-butyl 2-chloropyrimidine-4-carboxylate is a white to off-white solid . It has a molecular weight of 214.65 g/mol . The compound has a boiling point of 323.3±15.0°C at 760 mmHg .Applications De Recherche Scientifique

Synthesis of Novel Organic Compounds

This compound could serve as a building block or intermediate in the synthesis of various novel organic compounds, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Analytical Chemistry

It might be used as a standard or reagent in analytical chemistry techniques such as NMR, HPLC, LC-MS, and UPLC to understand its behavior and interactions .

Computational Chemistry

The compound could be used in computational chemistry simulations to predict molecular behavior or interactions using programs like Amber or GROMACS .

Safety and Hazards

Tert-butyl 2-chloropyrimidine-4-carboxylate is considered hazardous. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

It’s possible that this compound could interact with various biological targets, depending on its chemical structure and properties .

Mode of Action

Without specific information on the compound’s targets, it’s difficult to explain its exact mode of action. Generally, a compound interacts with its target(s) by binding to specific sites, which can lead to activation, inhibition, or modulation of the target’s function .

Biochemical Pathways

The compound’s effects on biochemical pathways would depend on its specific targets and mode of action .

Result of Action

The molecular and cellular effects of “Tert-butyl 2-chloropyrimidine-4-carboxylate” would depend on its specific targets and mode of action. Without this information, it’s difficult to describe the specific effects .

Propriétés

IUPAC Name |

tert-butyl 2-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-9(2,3)14-7(13)6-4-5-11-8(10)12-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBOSTXRCSWYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one](/img/structure/B2965285.png)

![3-(4-fluorophenyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tr iazino[4,3-h]purine-6,8-dione](/img/structure/B2965286.png)

![1-ethyl-5-((4-fluorobenzyl)thio)-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2965287.png)

![3-[(4-bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2965288.png)

![1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2965293.png)

![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2965294.png)

![7-methoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2965296.png)